



Application Notes and Protocols for Hyperpolarized [¹³C,¹⁵N₂]Urea MRI Perfusion Imaging

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|----------------------|---------------|-----------|
| Compound Name: | Urea-13C,15N2 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing molecular imaging modality that enables real-time, non-invasive assessment of tissue metabolism and perfusion. This is achieved by hyperpolarizing a ¹³C-labeled substrate, which increases the MRI signal by several orders of magnitude.[1] Hyperpolarized [¹³C,¹⁵N₂]urea has emerged as a powerful probe for perfusion imaging due to its properties as a small, metabolically inert, and endogenous molecule with a favorable safety profile.[2][3] Its utility is further enhanced by the co-polarization and co-injection with metabolic agents like [1-¹³C]pyruvate, allowing for simultaneous evaluation of tissue perfusion and metabolism in a single MRI examination.[4] This dual-agent approach can provide critical insights into the tumor microenvironment, renal function, and brain hemodynamics.

The ¹⁵N labeling of urea is advantageous as it eliminates a strong scalar relaxation pathway, leading to a significant increase in the in vivo spin-spin relaxation time (T₂), which in turn allows for higher signal-to-noise ratio (SNR) and higher resolution imaging.

These application notes provide a comprehensive overview and detailed protocols for utilizing hyperpolarized [13C,15N2]urea for perfusion imaging in both preclinical and clinical research settings.



Key Advantages of Hyperpolarized [¹³C,¹⁵N₂]Urea for Perfusion Imaging:

- High Signal-to-Noise Ratio: Hyperpolarization boosts the ¹³C signal by more than 10,000-fold over conventional MRI.
- Safety: Urea is an endogenous molecule with low toxicity.
- Metabolically Inert: As a perfusion marker, it is not metabolized, simplifying kinetic modeling.
- Longer T₂: The dual ¹³C and ¹⁵N labeling significantly increases the T₂ relaxation time, enabling higher resolution imaging and improved signal detection.
- Simultaneous Imaging: Can be co-polarized with metabolic agents like pyruvate for a comprehensive assessment of tissue pathophysiology.

Applications in Research and Drug Development:

- Oncology: Assessing tumor perfusion and heterogeneity, and monitoring response to therapy.
- Nephrology: Investigating renal perfusion and function.
- Neurology: Visualizing cerebral blood flow and vascular structures.
- Cardiology: Evaluating myocardial perfusion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for hyperpolarized [¹³C,¹⁵N₂]urea experiments, compiled from various preclinical and clinical studies.

Table 1: Hyperpolarization and Injection Parameters



| Parameter | Value | Species | Reference |
|---|---|-------------------------------------|-----------|
| Polarization Method | Dynamic Nuclear Polarization (DNP) | N/A | |
| Polarizer System | 5T SPINIab | Human | _ |
| Liquid-State ¹³ C Polarization (Urea) | ~40% | N/A (Co-polarized with Pyruvate) | |
| 27.4 ± 5.6% | Human | | - |
| Final Urea Concentration (Injection) | ~35 mM (Co-injected with 150 mM Pyruvate) | Human | |
| 132 ± 6 mM | Human | | - |
| Injection Volume | 40 mL | Human | _ |
| 2.4 mL | Rat | _ | |
| 350 μL | Mouse | | |

Table 2: MRI Acquisition Parameters



| Parameter | Value | Study Type | Reference |
|---|---|-------------|-----------|
| MRI Scanner Field Strength | 3Т | Clinical | |
| Pulse Sequence for Urea | 3D balanced Steady- State Free Precession (bSSFP) | Clinical | |
| 2D multi-slice bSSFP | Preclinical | | |
| Spatial Resolution | 2.6 mm x 2.6 mm x 21 mm | Clinical | |
| 7.76 mm x 7.76 mm x 15 (or 10) mm ³ | Clinical (Brain) | | |
| 2.5 mm x 2.5 mm x 8 mm | Preclinical | | |
| Temporal Resolution | 4.2 s | Clinical | |
| 2.2 s per stack | Preclinical | | |
| Repetition Time (TR) | 12.26 ms | Clinical | |
| 11.5 ms | Preclinical | | |
| Echo Time (TE) | 5.75 ms | Preclinical | |
| Flip Angle (Urea) | 50° | Clinical | |

Table 3: Relaxation Properties of Hyperpolarized Urea



| Parameter | [¹³ C, ¹⁵ N ₂]Urea | [¹³C]Urea | Conditions | Reference |
|---|---|---------------|------------|-----------|
| T ₁ (in solution) | 50.4 ± 0.2 s | N/A | 3T | |
| T ₂ (in vivo, Aorta) | 1.3 ± 0.3 s | 0.28 ± 0.03 s | Rat, 3T | _ |
| T ₂ (in vivo, Kidney Cortex & Medulla) | 6.3 ± 1.3 s | 0.23 ± 0.03 s | Rat, 3T | _ |
| T ₂ (in vivo, Renal Pelvis) | 11 ± 2 s | N/A | Rat, 3T | _ |

Experimental Protocols

Protocol 1: Co-polarization of [1-13C]Pyruvic Acid and [13C,15N2]Urea

This protocol is adapted from the methodology for clinical translation of dual-probe hyperpolarized MRI.

Materials:

- [1-13C]pyruvic acid (PA)
- [13C,15N2]urea
- Trityl radical (e.g., AH111501 sodium)
- Sterile water for injection
- Sodium hydroxide (NaOH)
- Tris(hydroxyethyl)aminomethane (Tris)
- 5T SPINIab DNP Polarizer

Procedure:



- Probe Preparation: Prepare a solution containing [1-13C]pyruvic acid and [13C,15N2]urea in water. A homogenous mixture is crucial for consistent co-polarization.
- Doping: Add a trityl radical to the solution to act as the source of electron polarization.
- Polarization:
 - Load approximately 1.1 mL of the combined probe into the SPINlab system.
 - Cool the sample to approximately 0.8 K.
 - Irradiate with microwaves at approximately 139.97 GHz for 3-4 hours to facilitate dynamic nuclear polarization.
- Dissolution:
 - Rapidly dissolve the hyperpolarized solid sample in 41 mL of super-heated (130 °C) sterile water.
 - Neutralize the resulting solution to a physiological pH using an equivalent amount of sodium hydroxide and Tris buffer.
- Quality Control: Before injection, perform quality control checks to ensure the correct pH, temperature, and absence of harmful radicals.
- Final Product: This procedure typically yields 40 mL of an injectable solution containing approximately 150 mM [1-13C]pyruvate and 35 mM [13C,15N2]urea.

Protocol 2: In Vivo MRI Perfusion Imaging in a Preclinical Model

This protocol is based on studies performed in preclinical cancer models.

Animal Preparation:

 Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the imaging procedure.



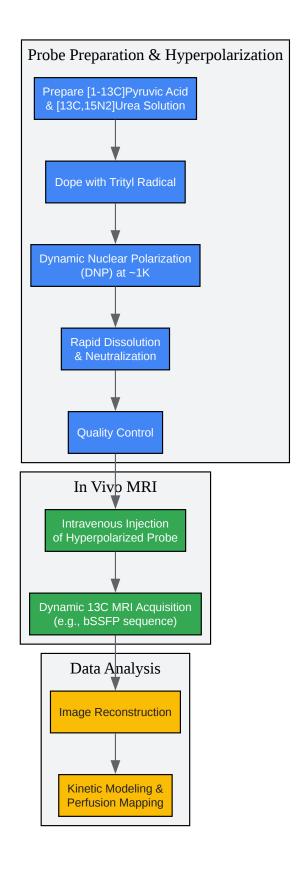
- Place a catheter in the tail vein for injection of the hyperpolarized probe.
- · Position the animal within the MRI scanner.

Image Acquisition:

- Scanner: 3T MRI scanner.
- Coil: Use a suitable ¹³C radiofrequency coil.
- Anatomical Imaging: Acquire proton (¹H) images for anatomical reference.
- Hyperpolarized ¹³C Imaging:
 - Inject a bolus of the hyperpolarized [¹³C,¹⁵N₂]urea solution via the tail vein catheter (e.g.,
 2.4 mL for rats, 350 μL for mice).
 - Begin dynamic ¹³C image acquisition immediately upon injection.
 - Use a 2D multi-slice balanced Steady-State Free Precession (bSSFP) pulse sequence.
 - Typical acquisition parameters: matrix = 32 x 32, field of view (FOV) = 8 cm, 8 slices of 8 mm thickness, TR = 11.5 ms, TE = 5.75 ms.
 - Employ progressively increasing flip angles to efficiently sample the hyperpolarized magnetization over time.
- Data Analysis:
 - Reconstruct the dynamic ¹³C images.
 - Analyze the regional signal dynamics over time to derive relative blood flow estimates.

Visualizations

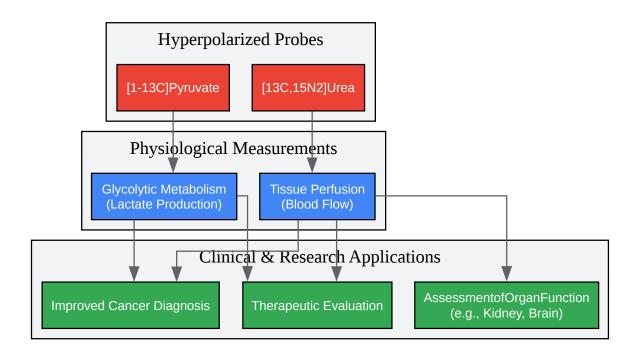




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Caption: Experimental workflow for hyperpolarized MRI perfusion imaging.





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Caption: Relationship between hyperpolarized probes and their applications.

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